molecular formula C8HF15O B3152708 (6H-Perfluorohexyl)trifluorooxirane CAS No. 742-84-7

(6H-Perfluorohexyl)trifluorooxirane

Cat. No.: B3152708
CAS No.: 742-84-7
M. Wt: 398.07 g/mol
InChI Key: NHBLPVMIOWIOJW-UHFFFAOYSA-N
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Description

(6H-Perfluorohexyl)trifluorooxirane is a fluorinated organic compound with the molecular formula C8HF15O. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various scientific and industrial applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6H-Perfluorohexyl)trifluorooxirane typically involves the reaction of perfluorohexyl iodide with trifluoroethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a silver salt, to facilitate the formation of the oxirane ring. The reaction conditions usually include a temperature range of 0-50°C and a pressure of 1-5 atm .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction equipment to ensure consistent product quality. The reaction is typically carried out in a continuous flow reactor to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(6H-Perfluorohexyl)trifluorooxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6H-Perfluorohexyl)trifluorooxirane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (6H-Perfluorohexyl)trifluorooxirane involves its interaction with various molecular targets and pathways. The compound’s high electronegativity and stability allow it to form strong bonds with other molecules, influencing their chemical behavior. In biological systems, it can interact with proteins and enzymes, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a perfluorinated alkyl chain and an oxirane ring. This structure imparts both high stability and reactivity, making it valuable for a wide range of applications in research and industry .

Properties

IUPAC Name

2-(1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-2,3,3-trifluorooxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF15O/c9-1(10)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21)8(22,23)24-7/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBLPVMIOWIOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C1(C(O1)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF15O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6H-Perfluorohexyl)trifluorooxirane
Reactant of Route 2
(6H-Perfluorohexyl)trifluorooxirane
Reactant of Route 3
(6H-Perfluorohexyl)trifluorooxirane
Reactant of Route 4
(6H-Perfluorohexyl)trifluorooxirane
Reactant of Route 5
(6H-Perfluorohexyl)trifluorooxirane
Reactant of Route 6
(6H-Perfluorohexyl)trifluorooxirane

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